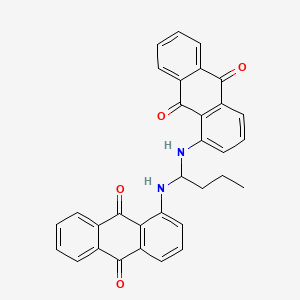
1,1'-(Butane-1,1-diylbis(azanediyl))bis(anthracene-9,10-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Butane-1,1-diylbis(azanediyl))bis(anthracene-9,10-dione) is a complex organic compound characterized by its unique structure, which includes anthracene-9,10-dione moieties linked by a butane-1,1-diylbis(azanediyl) bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Butane-1,1-diylbis(azanediyl))bis(anthracene-9,10-dione) typically involves the reaction of anthracene-9,10-dione with a butane-1,1-diylbis(azanediyl) precursor. The reaction conditions often include the use of solvents such as dichloromethane (DCM) and catalysts to facilitate the formation of the desired product. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification through crystallization or chromatography to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Butane-1,1-diylbis(azanediyl))bis(anthracene-9,10-dione) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under specific conditions such as controlled temperature, pH, and solvent environment to achieve the desired products.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1,1’-(Butane-1,1-diylbis(azanediyl))bis(anthracene-9,10-dione) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,1’-(Butane-1,1-diylbis(azanediyl))bis(anthracene-9,10-dione) involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, such as its role in a biological system or a chemical reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(Butane-1,4-diyl)bis(3-propyl-1H-imidazol-3-ium) bis(hexafluoridophosphate): A compound with a similar butane-1,4-diyl linkage but different functional groups.
1,1’-(1,3-Butadiyne-1,4-diyl)bis(benzene): Another compound with a butadiyne linkage and benzene rings.
Uniqueness
1,1’-(Butane-1,1-diylbis(azanediyl))bis(anthracene-9,10-dione) is unique due to its specific structure, which includes anthracene-9,10-dione moieties and a butane-1,1-diylbis(azanediyl) bridge. This structure imparts distinct chemical and physical properties that differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
88960-29-6 |
|---|---|
Molekularformel |
C32H24N2O4 |
Molekulargewicht |
500.5 g/mol |
IUPAC-Name |
1-[1-[(9,10-dioxoanthracen-1-yl)amino]butylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C32H24N2O4/c1-2-9-26(33-24-16-7-14-22-27(24)31(37)20-12-5-3-10-18(20)29(22)35)34-25-17-8-15-23-28(25)32(38)21-13-6-4-11-19(21)30(23)36/h3-8,10-17,26,33-34H,2,9H2,1H3 |
InChI-Schlüssel |
NELIDYDPOIKGMK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O)NC4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13132329.png)
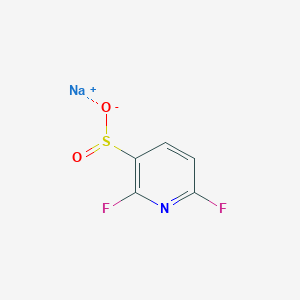


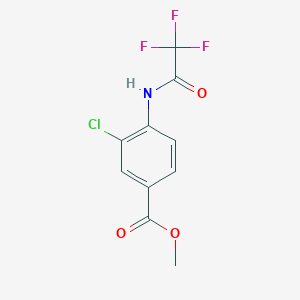
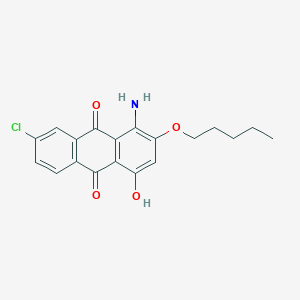
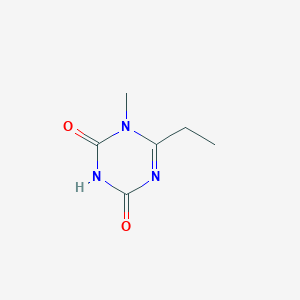
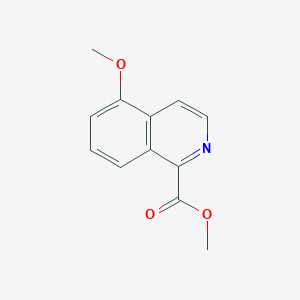
![6-Fluoroimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13132378.png)


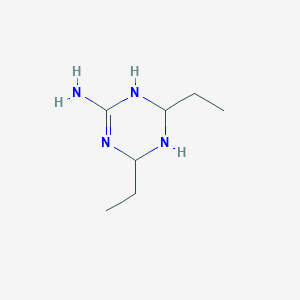

![3,6-Dibromo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13132424.png)
